Superior Antagonist Activity at α3β4 Nicotinic Acetylcholine Receptors (nAChRs) Compared to Unsubstituted Benzhydrylamine
(4-Chlorophenyl)(phenyl)methanamine exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an EC50 of 1.8 nM [1]. In contrast, the unsubstituted benzhydrylamine is not reported to have any significant activity at this receptor subtype under comparable assay conditions. This stark difference in potency highlights the critical role of the 4-chloro substituent in conferring high-affinity interaction with this specific nAChR subtype.
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | EC50 = 1.8 nM |
| Comparator Or Baseline | Benzhydrylamine (CAS 91-00-9) - No significant activity reported under comparable conditions |
| Quantified Difference | >500-fold difference in potency (based on typical assay thresholds of 1 µM for non-activity) |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells by liquid scintillation counting [1] |
Why This Matters
This high potency at α3β4 nAChRs positions (4-chlorophenyl)(phenyl)methanamine as a valuable tool compound for investigating this receptor's role in neurological disorders and addiction, where selective targeting is paramount.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. University of Helsinki. 2023. View Source
